molecular formula C5H6F3NO3 B1605651 3-(2,2,2-Trifluoroacetamido)propanoic acid CAS No. 50632-82-1

3-(2,2,2-Trifluoroacetamido)propanoic acid

Cat. No.: B1605651
CAS No.: 50632-82-1
M. Wt: 185.1 g/mol
InChI Key: CHQZKOJTYLNXPH-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroacetamido)propanoic acid: is an organic compound with the molecular formula C5H6F3NO3 and a molecular weight of 185.10 g/mol . This compound is characterized by the presence of a trifluoroacetamido group attached to a propanoic acid backbone. It is commonly used in various chemical and biological research applications due to its unique properties.

Scientific Research Applications

Chemistry: 3-(2,2,2-Trifluoroacetamido)propanoic acid is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its trifluoroacetamido group imparts unique reactivity and stability to the molecules .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. Its trifluoroacetamido group can mimic natural substrates, making it useful in enzyme assays .

Medicine: Its unique structure allows for the exploration of new therapeutic targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Safety and Hazards

While specific safety and hazard information for “3-(2,2,2-Trifluoroacetamido)propanoic acid” is not available, general precautions should be taken while handling it. These include avoiding contact with skin and eyes, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

The future directions of “3-(2,2,2-Trifluoroacetamido)propanoic acid” are not clear from the available information. It may have potential applications in various research fields due to its distinct properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroacetamido)propanoic acid typically involves the reaction of 3-aminopropanoic acid with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic functions, depending on the specific target and context .

Comparison with Similar Compounds

Uniqueness: 3-(2,2,2-Trifluoroacetamido)propanoic acid is unique due to its trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO3/c6-5(7,8)4(12)9-2-1-3(10)11/h1-2H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQZKOJTYLNXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964869
Record name N-(2,2,2-Trifluoro-1-hydroxyethylidene)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50632-82-1
Record name NSC125065
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,2,2-Trifluoro-1-hydroxyethylidene)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoroacetamido)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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